3-(4-Methoxyphenyl)propylmagnesium chloride, 0.5M 2-MeTHF
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Overview
Description
3-(4-Methoxyphenyl)propylmagnesium chloride, 0.5M 2-MeTHF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound is typically dissolved in 2-methyltetrahydrofuran (2-MeTHF), a solvent that is often preferred for its lower toxicity and better environmental profile compared to traditional solvents like diethyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Methoxyphenyl)propylmagnesium chloride involves the reaction of 3-(4-methoxyphenyl)propyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of 2-methyltetrahydrofuran as a solvent is advantageous due to its lower volatility and higher boiling point, which makes it easier to handle in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones, and the reaction is carried out at low temperatures to control the reactivity.
Substitution Reactions: Often involves alkyl halides and is conducted under anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Coupling Reactions: Uses palladium catalysts and bases like potassium carbonate under inert atmosphere conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Alkyl Chains: From substitution reactions with alkyl halides.
Biaryl Compounds: From coupling reactions with aryl halides.
Scientific Research Applications
3-(4-Methoxyphenyl)propylmagnesium chloride is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the absence of the methoxy group.
3-Phenylpropylmagnesium Chloride: Similar structure but lacks the methoxy group, leading to different reactivity and selectivity.
4-Methoxyphenylmagnesium Bromide: Contains the methoxy group but differs in the position of the magnesium atom.
Uniqueness
3-(4-Methoxyphenyl)propylmagnesium chloride is unique due to the presence of both the methoxy group and the propyl chain. The methoxy group can influence the electronic properties of the compound, making it more selective in certain reactions. The propyl chain provides additional flexibility in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;1-methoxy-4-propylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.ClH.Mg/c1-3-4-9-5-7-10(11-2)8-6-9;;/h5-8H,1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUFIPXRCHQJQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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